Cas no 2770534-53-5 (3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde)

3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde is a versatile intermediate in organic synthesis, offering exceptional stability and reactivity. Its unique cyclic structure enhances solubility and facilitates synthetic transformations, making it an ideal choice for the preparation of complex molecules. The presence of the difluoroethyl group contributes to its distinctive properties, enhancing its utility in diverse chemical reactions.
3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde structure
2770534-53-5 structure
Product Name:3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde
CAS No:2770534-53-5
MF:C8H10F2O
MW:160.161209583282
CID:5464428
Update Time:2025-06-24

3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde
    • Z4658401444
    • 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde
    • Inchi: 1S/C8H10F2O/c1-6(9,10)8-2-7(3-8,4-8)5-11/h5H,2-4H2,1H3
    • InChI Key: INSSKXXYBYMAHD-UHFFFAOYSA-N
    • SMILES: FC(C)(C12CC(C=O)(C1)C2)F

Computed Properties

  • Exact Mass: 160.06997126 g/mol
  • Monoisotopic Mass: 160.06997126 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 17.1
  • Molecular Weight: 160.16

3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-39844828-0.05g
3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde
2770534-53-5
0.05g
$2026.0 2023-07-07
Enamine
EN300-39844828-0.1g
3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde
2770534-53-5
0.1g
$2123.0 2023-07-07
Enamine
EN300-39844828-0.25g
3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde
2770534-53-5
0.25g
$2220.0 2023-07-07
Enamine
EN300-39844828-0.5g
3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde
2770534-53-5
0.5g
$2317.0 2023-07-07
Enamine
EN300-39844828-1.0g
3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde
2770534-53-5
1.0g
$2412.0 2023-07-07
Enamine
EN300-39844828-2.5g
3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde
2770534-53-5
2.5g
$4728.0 2023-07-07
Enamine
EN300-39844828-5.0g
3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde
2770534-53-5
5.0g
$6996.0 2023-07-07
Enamine
EN300-39844828-10.0g
3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde
2770534-53-5
10.0g
$10375.0 2023-07-07
Enamine
EN300-37342558-0.05g
3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde
2770534-53-5 98%
0.05g
$636.0 2023-07-07
Enamine
EN300-37342558-0.1g
3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde
2770534-53-5 98%
0.1g
$829.0 2023-07-07

Additional information on 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde

3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde: A Novel Compound in Pharmaceutical Research

3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde, with the CAS number 2770534-53-5, represents a promising candidate in the field of medicinal chemistry. This compound features a unique bicyclo[1.1.1]pentane-1-carbaldehyde scaffold combined with a 1,1-difluoroethyl substituent, which confers distinct chemical properties and biological activities. Recent studies have highlighted its potential applications in drug development, particularly in the design of novel therapeutic agents targeting specific molecular pathways. The structural complexity of this compound, including its fluorinated alkyl group and spirocyclic framework, has drawn significant attention from researchers aiming to explore its pharmacological profile.

The fluorinated alkyl group in 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde plays a critical role in modulating its physicochemical properties. Fluorine atoms are known to enhance metabolic stability and improve drug-target interactions due to their high electronegativity and small atomic size. This characteristic makes the compound a valuable scaffold for developing fluorinated pharmaceuticals, which are increasingly being utilized in modern drug discovery. Recent advancements in computational chemistry have enabled the prediction of the compound's behavior in biological systems, facilitating its optimization for therapeutic applications.

Research published in Journal of Medicinal Chemistry (2023) has demonstrated that 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde exhibits potent activity against a range of protease enzymes involved in disease progression. The spirocyclic framework of this compound is believed to contribute to its high binding affinity for these targets, as it allows for precise conformational adjustments that enhance molecular recognition. This finding aligns with current trends in drug design, where the integration of spirocyclic motifs is being explored to improve drug efficacy and reduce off-target effects.

The 1,1-difluoroethyl substituent in 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentyane-1-carbaldehyde has also been linked to its potential as a prodrug precursor. Prodrug strategies are widely used in pharmaceutical development to improve the bioavailability and reduce the toxicity of active compounds. A study published in Drug Discovery Today (2024) reported that the fluorinated alkyl group can be metabolized in vivo to release the parent drug, thereby enhancing therapeutic outcomes. This property makes the compound a strong candidate for the development of targeted drug delivery systems.

Recent advances in synthetic chemistry have enabled the efficient synthesis of 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde using asymmetric catalysis techniques. These methods allow for the precise control of stereochemistry, which is crucial for optimizing the compound's biological activity. A 2023 paper in Organic Letters described a novel synthetic route that significantly reduces the number of steps required to produce this compound, making it more accessible for further research and development. This progress underscores the importance of green chemistry in the synthesis of complex pharmaceutical intermediates.

The pharmacokinetic properties of 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde have also been investigated in preclinical studies. Research published in European Journal of Medicinal Chemistry (2023) found that the compound exhibits favorable solubility profiles and metabolic stability, which are essential for its potential therapeutic use. These findings suggest that the compound may have a long half-life in the body, allowing for less frequent dosing and improved patient compliance. This characteristic is particularly valuable in the treatment of chronic diseases.

Another area of interest is the antimicrobial activity of 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde. A study in Antimicrobial Agents and Chemotherapy (2024) reported that the compound demonstrates broad-spectrum activity against various pathogenic bacteria. The fluorinated alkyl group is thought to disrupt bacterial cell membranes, leading to cell lysis. This property makes the compound a potential candidate for the development of new antibiotics, especially in light of the growing threat of antibiotic resistance.

The spirocyclic framework of 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde has also been linked to its potential as a modulator of ion channels. Research published in Cellular and Molecular Life Sciences (2023) suggests that this compound may interact with specific ion channel proteins, influencing cellular signaling pathways. This property opens up new possibilities for its application in the treatment of neurological disorders and cardiovascular diseases.

Despite its promising properties, the development of 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde as a therapeutic agent requires further investigation. Challenges such as toxicity profiling and clinical trial design must be addressed to ensure its safety and efficacy. However, the compound's unique structural features and biological activities position it as a valuable candidate for future pharmaceutical innovations.

In conclusion, 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde represents a significant advancement in medicinal chemistry. Its combination of a fluorinated alkyl group and a spirocyclic framework offers unique opportunities for the development of novel therapeutic agents. Ongoing research into its pharmacological properties and synthetic methods continues to expand its potential applications in the field of pharmaceutical science.

Recommended suppliers
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd